molecular formula C13H12N2O2 B4180705 Indolin-1-yl(5-methylisoxazol-3-yl)methanone CAS No. 830339-85-0

Indolin-1-yl(5-methylisoxazol-3-yl)methanone

Cat. No.: B4180705
CAS No.: 830339-85-0
M. Wt: 228.25 g/mol
InChI Key: YOYYKSJJIWTDRV-UHFFFAOYSA-N
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Description

1-[(5-Methyl-3-isoxazolyl)carbonyl]indoline is a compound that features an indoline core linked to a 5-methyl-3-isoxazolyl group through a carbonyl bridge. Indoline derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which is also prevalent in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(5-Methyl-3-isoxazolyl)carbonyl]indoline can be synthesized through various methods. One common approach involves the reaction of indoline with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methyl-3-isoxazolyl)carbonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated indoline derivatives.

Scientific Research Applications

1-[(5-Methyl-3-isoxazolyl)carbonyl]indoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Indolin-1-yl(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-[(5-Methyl-2-pyrazinyl)carbonyl]indoline
  • 1-[(5-Fluoro-3-isoxazolyl)carbonyl]indoline
  • 1-[(5-Chloro-3-isoxazolyl)carbonyl]indoline

Comparison: 1-[(5-Methyl-3-isoxazolyl)carbonyl]indoline is unique due to the presence of the 5-methyl-3-isoxazolyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-8-11(14-17-9)13(16)15-7-6-10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYYKSJJIWTDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388023
Record name ST50835351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830339-85-0
Record name ST50835351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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